SPR719

Description

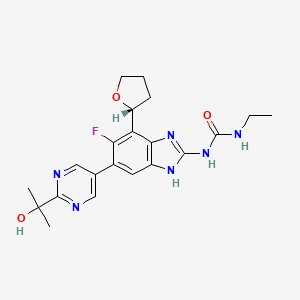

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-[5-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-4-[(2R)-oxolan-2-yl]-1H-benzimidazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O3/c1-4-23-20(29)28-19-26-13-8-12(11-9-24-18(25-10-11)21(2,3)30)16(22)15(17(13)27-19)14-6-5-7-31-14/h8-10,14,30H,4-7H2,1-3H3,(H3,23,26,27,28,29)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUISYCLLXCBJV-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384984-18-2 | |

| Record name | VXC-486 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPR-719 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O34AIS1YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aminobenzimidazole SPR719: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719 is a novel aminobenzimidazole antibiotic with potent activity against a range of mycobacteria, including clinically important nontuberculous mycobacteria (NTM). It is the active moiety of the orally bioavailable prodrug, SPR720. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, in vitro activity, and relevant experimental protocols for this compound, designed to support further research and development efforts in the field of infectious diseases.

Chemical Structure

This compound, belonging to the aminobenzimidazole class of compounds, possesses a distinct chemical architecture that underpins its biological activity.

SMILES (Simplified Molecular Input Line Entry Specification): Cc1ccc(cc1)c2c(c(n[nH]2)N)C(=O)Nc3ccc(cc3)N4CCN(CC4)C(=O)CO

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme that controls DNA topology. Specifically, this compound is an inhibitor of the ATPase activity of the DNA gyrase B (GyrB) subunit.[1][2][3] This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA gyrase A (GyrA) subunit.[1] By competitively inhibiting ATP binding to the GyrB ATPase domain, this compound prevents the energy-dependent negative supercoiling of DNA.[3]

The inhibition of DNA gyrase by this compound has several downstream consequences that ultimately lead to bacterial cell death. The immediate effect is the disruption of DNA replication and transcription, as the topological state of the bacterial chromosome cannot be properly maintained.[4] This leads to the accumulation of double-stranded DNA breaks, which can trigger the production of reactive oxygen species (ROS), further damaging cellular components and contributing to cell death.[4][5]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a broad panel of nontuberculous mycobacteria (NTM). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

Table 1: MIC Values of this compound against Nontuberculous Mycobacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycobacterium avium complex (MAC) | 0.002 - 8 | 1 - 2 | 2 - 4 | [6][7][8] |

| Mycobacterium abscessus | 0.03 - 8 | 2 | 2 - 8 | [6][7][9] |

| Mycobacterium kansasii | 0.002 - 0.03 | <0.015 - 0.015 | 0.03 - 0.125 | [7][8][10] |

| Mycobacterium fortuitum | 0.06 - 1 | 0.25 | 1 | [7] |

| Mycobacterium marinum | 0.12 - 1 | 0.5 | 0.5 | [7] |

| Mycobacterium ulcerans | 0.125 - 0.25 | N/A | N/A | [7] |

Table 2: MBC Values of this compound against Nontuberculous Mycobacteria

| Organism | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference(s) |

| Mycobacterium avium | 0.125 - 16 | 8 - 16 | [11] |

| Mycobacterium intracellulare | 0.125 - 16 | 16 | [11] |

| Mycobacterium abscessus | 0.5 - 16 | 8 | [11] |

| Mycobacterium massiliense | 0.25 - 8 | 4 | [11] |

| Mycobacterium kansasii | 0.031 - 16 | 0.5 | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A suspension of the test mycobacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific mycobacterial species being tested.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation of Bacterial Culture: A standardized inoculum of the test organism is prepared in a suitable broth.

-

Addition of this compound: this compound is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated, and at specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

-

Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[12]

Pharmacokinetics

The prodrug of this compound, SPR720, is administered orally and is rapidly converted to the active moiety, this compound.[13] Pharmacokinetic studies in healthy volunteers have shown that after oral administration of SPR720, this compound reaches peak plasma concentrations in approximately 4 hours with a half-life of about 5 hours.[8] Importantly, this compound demonstrates good penetration into pulmonary epithelial lining fluid and alveolar macrophages, which are key sites of mycobacterial infection.[8][13]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers after Oral Administration of SPR720 (1000 mg once daily for 7 days)

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) | Reference |

| Cmax (ng/mL) | 4,315 | 5,429 | 13,033 | [13] |

| AUC₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 | [13] |

| ELF/Plasma Ratio (AUC) | - | 1.14 | - | [13] |

| AM/Plasma Ratio (AUC) | - | - | 2.44 | [13] |

Conclusion

This compound is a promising novel antibiotic with a distinct mechanism of action targeting the ATPase activity of bacterial DNA gyrase B. Its potent in vitro activity against a wide range of nontuberculous mycobacteria, coupled with favorable pharmacokinetic properties, supports its continued development for the treatment of NTM pulmonary disease. This technical guide provides a foundational resource for researchers and drug development professionals working to advance new therapies for these challenging infections.

References

- 1. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Benzimidazole (this compound) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of SPR719 (formerly VXc-486)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel antibacterial agent SPR719, including its discovery, mechanism of action, in vitro activity, resistance profiles, and clinical development pathway.

Introduction

This compound (formerly known as VXc-486) is a novel aminobenzimidazole compound that represents a new class of antibiotics being developed for the treatment of mycobacterial infections, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1][2] NTM pulmonary disease (NTM-PD) is an emerging global health concern with treatment regimens that are often long, poorly tolerated, and have limited efficacy.[3] this compound is administered orally as a phosphate prodrug, SPR720, which undergoes rapid in vivo conversion to the active moiety.[4][5][6] Its unique mechanism of action and potent activity against clinically relevant mycobacterial species position it as a promising candidate to address the unmet medical need for new, effective NTM therapies.[1][3]

Discovery and Chemical Profile

This compound belongs to the aminobenzimidazole class of molecules and was identified as a potent inhibitor of mycobacterial DNA gyrase.[1][7] The development of an oral formulation was achieved through the design of SPR720, a phosphate ester prodrug that enhances bioavailability.[4][8] This prodrug strategy allows for effective systemic delivery of the active compound, this compound, following oral administration.[6]

Caption: Conversion of the oral prodrug SPR720 to its active form, this compound.

Mechanism of Action

This compound employs a mechanism that is distinct from existing antibiotics, including the fluoroquinolones.[4] It specifically targets the ATPase domain of the DNA gyrase B subunit (GyrB).[1][9] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA, a process driven by the energy from ATP hydrolysis.[8][10]

This compound acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the enzyme from utilizing ATP and thereby halting its catalytic cycle.[4][8] This inhibition blocks DNA supercoiling, leading to the cessation of DNA replication and ultimately bacterial cell death or stasis.[8] This targeted action on GyrB, as opposed to the GyrA subunit targeted by fluoroquinolones, means that this compound is not susceptible to existing fluoroquinolone resistance mechanisms.[11][12] Molecular modeling studies have shown that this compound binds within a hydrophobic pocket of the GyrB ATP site and forms critical hydrogen bond interactions with key residues such as Asp79.[10]

Caption: this compound competitively inhibits the ATPase activity of the GyrB subunit.

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a broad spectrum of mycobacteria, including drug-susceptible and drug-resistant strains of M. tuberculosis and various NTM species.[2]

| Mycobacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation(s) |

| M. avium Complex (MAC) | 0.5 - 2 | - | 2 | [3][13] |

| M. abscessus | 0.12 - 8 | - | 4 - 8 | [3][13] |

| M. kansasii | - | - | 0.125 | [3] |

| M. ulcerans | 0.125 - 0.25 | - | - | [1] |

| Drug-Sensitive M. tuberculosis | 0.03 - 0.30 | - | - | [2] |

| Drug-Resistant M. tuberculosis | 0.08 - 5.48 | - | - | [2] |

| Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of this compound. |

The activity of this compound is generally bacteriostatic against MAC and M. abscessus but bactericidal against M. kansasii.[3] Synergy studies have shown potential for combination therapy; this compound exhibits synergy with ethambutol against MAC and M. kansasii and with clarithromycin against M. abscessus.[3] Importantly, its activity is unaffected by resistance to other standard-of-care agents, including moxifloxacin.[13]

Mechanisms of Resistance

Studies have identified two distinct mechanisms of in vitro resistance to this compound.

| Resistance Type | Frequency (/CFU) | Mechanism | Affected Species | Citation(s) |

| Low-Frequency | ~10⁻⁸ | Missense mutations in the ATPase domain of the GyrB subunit (on-target). | M. avium, M. abscessus | [4][8] |

| High-Frequency | ~10⁻⁶ | Frameshift mutations in the transcriptional repressor MAB_4384, leading to upregulation of the MmpS5/MmpL5 drug efflux pump. | M. abscessus | [8][9] |

| Table 2: Characterized In Vitro Resistance Mechanisms against this compound. |

The low-frequency, on-target resistance confirms that DNA gyrase is the primary target of this compound in NTM.[4] The high-frequency, efflux-mediated resistance observed in M. abscessus highlights a potential challenge for monotherapy and underscores the importance of combination treatment regimens.[8][9]

Caption: On-target and efflux-mediated resistance mechanisms to this compound.

Pharmacokinetics and Intrapulmonary Distribution

The pharmacokinetic (PK) profile of this compound was evaluated in healthy volunteers following oral administration of 1,000 mg of SPR720 daily for seven days.[5][11] The results demonstrated significant penetration and accumulation of the drug in the lungs, particularly within alveolar macrophages (AM), which are a primary reservoir for mycobacterial infections.

| Compartment | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Citation(s) |

| Plasma (Total) | 4,315 | 52,418 | [5][11] |

| Epithelial Lining Fluid (ELF) | 5,429 | 59,880 | [5][11] |

| Alveolar Macrophages (AM) | 13,033 | 128,105 | [5][11] |

| Table 3: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers. |

The high concentrations achieved in ELF and AM relative to plasma underscore the compound's excellent distribution to the site of infection.

| Ratio | Based on AUC₀₋₂₄ | Based on Cₘₐₓ | Citation(s) |

| ELF / Total Plasma | 1.14 | 1.26 | [5][11] |

| AM / Total Plasma | 2.44 | 3.02 | [5][11] |

| ELF / Unbound Plasma | 19.87 | 21.88 | [11][12] |

| AM / Unbound Plasma | 42.50 | 52.53 | [11][12] |

| Table 4: this compound Concentration Ratios Demonstrating Lung Penetration. |

These data support the potential for SPR720 to achieve therapeutic exposures at the site of pulmonary NTM disease.[11]

Preclinical and Clinical Development

The development of this compound/SPR720 has progressed from preclinical models to human clinical trials.

-

Preclinical Efficacy: SPR720 was effective in murine models of both M. tuberculosis and pulmonary M. avium infection, demonstrating significant reductions in bacterial burden.[1][2] Combination studies in these models showed additive activity with standard-of-care agents.[6]

-

Phase 1 Clinical Trials: A first-in-human study (NCT03796910) established the safety, tolerability, and pharmacokinetic profile of SPR720 in healthy volunteers.[6][7] The most common adverse events were mild and included diarrhea, nausea, and headache.[11]

-

Phase 2 Clinical Trials: A Phase 2 dose-ranging study (NCT05496374) was initiated to evaluate the efficacy and safety of SPR720 in patients with NTM-PD caused by MAC.[13]

Caption: The logical progression of this compound/SPR720 from discovery to clinical trials.

Key Experimental Methodologies

Protocol 1: In Vitro Susceptibility and Synergy Testing

-

MIC Determination: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[13] Assays were performed in cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth, depending on the compound.[3]

-

Synergy Testing: The potential for synergy between this compound and other antimycobacterial drugs was assessed using checkerboard microdilution assays.[3] The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy, additivity, or antagonism.

Protocol 2: Resistance Frequency and Mechanism Identification

-

Resistance Selection: Single-step resistance development studies were conducted by plating a high-density inoculum of mycobacteria (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H10 agar containing this compound at concentrations of 2x, 8x, or 16x the MIC.[4][8]

-

Frequency Calculation: The frequency of resistance was calculated by dividing the number of resistant colonies that emerged by the total number of CFUs plated.[8]

-

Mechanism Identification: Genomic DNA was extracted from resistant isolates. The gyrB gene and other candidate genes (like MAB_4384) were amplified by PCR and sequenced to identify mutations associated with resistance.[4]

Protocol 3: Human Intrapulmonary Pharmacokinetic Study

-

Study Design: Healthy volunteers received a daily oral dose of 1,000 mg SPR720 for seven days.[5] Following the final dose, subjects underwent bronchoscopy with bronchoalveolar lavage (BAL) to collect lung fluids and cells.[11] Blood samples were collected concurrently.

-

Sample Processing: BAL fluid was separated into supernatant and cell pellet fractions. The concentration of urea in BAL fluid and plasma was measured to calculate the volume of epithelial lining fluid (ELF).[11]

-

Drug Quantification: The concentration of this compound in plasma, BAL fluid, and cell pellets was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11] AM concentrations were calculated based on cell pellet drug concentration and macrophage cell counts.[11]

References

- 1. In vitro activity of this compound against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of gyrase B is a potent drug candidate for treatment of tuberculosis and nontuberculosis mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.vignan.ac.in [ir.vignan.ac.in]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

In Vitro Activity of SPR719 Against Mycobacterium avium Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SPR719, the active metabolite of the oral prodrug SPR720, is a novel benzimidazole derivative demonstrating potent in vitro activity against Mycobacterium avium complex (MAC), a leading cause of nontuberculous mycobacterial (NTM) pulmonary disease. This technical guide synthesizes the current understanding of this compound's efficacy against MAC, detailing its minimum inhibitory concentrations, bactericidal activity, and mechanism of action, supported by experimental methodologies and visual workflows.

Quantitative Antimicrobial Activity

The in vitro potency of this compound against MAC has been evaluated in several studies, with consistent results demonstrating its significant antimicrobial activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below.

This compound Minimum Inhibitory Concentration (MIC) Against Mycobacterium avium Complex Isolates

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |

| M. avium | 70 | 0.125 - 16 | - | 4 | [1] |

| M. avium (clarithromycin-resistant) | Not Specified | 0.5 - 8 | - | 8 | [1] |

| MAC | 105 | ≤ 0.5 - 4 | - | 2 | [2] |

| MAC | 138 | - | - | 2 | [3] |

MIC₅₀: The concentration of a drug that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of a drug that inhibits the growth of 90% of bacterial isolates.

This compound Minimum Bactericidal Concentration (MBC) Against Mycobacterium avium

The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

| Species | Number of Isolates | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Citation |

| M. avium | 70 | 0.125 - 16 | - | 16 | [1] |

| M. avium (clarithromycin-resistant) | Not Specified | 0.5 - 8 | - | 8 | [1] |

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication.[3][4] Specifically, this compound is a competitive inhibitor of the ATPase activity of the GyrB subunit, which is distinct from the mechanism of fluoroquinolones that target the GyrA subunit.[4][5] This novel mechanism of action suggests a low potential for cross-resistance with existing antibiotic classes.

References

- 1. In Vitro Activity of Benzimidazole (this compound) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

SPR719: A Technical Overview of its In Vitro Activity Against Non-Tuberculous Mycobacteria (NTM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a group of opportunistic environmental pathogens that can cause a range of debilitating infections in humans, most notably chronic pulmonary disease. The intrinsic resistance of many NTM species to standard antibiotics makes treatment challenging, lengthy, and often associated with significant toxicity. SPR719, the active moiety of the orally available prodrug SPR720, is a novel aminobenzimidazole compound that represents a promising new therapeutic avenue. This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound against clinically relevant NTM species, details the experimental protocols used for its evaluation, and illustrates key molecular interactions and experimental workflows.

This compound exhibits its antibacterial effect through a distinct mechanism of action: the inhibition of the ATPase activity of the bacterial DNA gyrase B subunit (GyrB)[1][2][3]. This target is essential for bacterial DNA replication and is not exploited by currently marketed antibiotics, including fluoroquinolones, which target the GyrA subunit[1][4]. This novel mechanism suggests a low potential for cross-resistance with existing antimicrobial agents[4].

In Vitro Spectrum of Activity

The in vitro potency of this compound has been evaluated against a broad range of NTM species, demonstrating significant activity against both slow-growing and rapid-growing mycobacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

Table 1: In Vitro Activity of this compound Against Treatment-Naïve NTM Isolates[3][5]

| NTM Species (Slowly Growing) | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |

| Mycobacterium avium | 100 | 0.125–16 | 1 | 4 | 0.125–16 | 4 | 16 |

| Mycobacterium intracellulare | 50 | 0.25–16 | 2 | 4 | 0.5–16 | 4 | 8 |

| Mycobacterium kansasii | 25 | 0.031–1 | 0.125 | 0.25 | 0.062–1 | 0.25 | 0.5 |

| NTM Species (Rapidly Growing) | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |

| Mycobacterium abscessus | 50 | 0.125–8 | 2 | 4 | 0.5–16 | 4 | 8 |

| Mycobacterium massiliense | 40 | 0.062–4 | 1 | 2 | 0.25–8 | 2 | 4 |

| Mycobacterium fortuitum | 30 | 0.125–8 | 2 | 4 | 0.5–16 | 4 | 8 |

Table 2: In Vitro Activity of this compound Against Other NTM Species[6][7][8]

| NTM Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycobacterium chimaera | 10 | 0.5-4 | - | - |

| Mycobacterium malmoense | 3 | - | - | - |

| Mycobacterium simiae | 3 | - | - | - |

| Mycobacterium xenopi | 4 | - | - | - |

| Mycobacterium ulcerans | 10 | 0.125–0.25 | - | - |

| Mycobacterium marinum | - | 0.5-4 | - | - |

| Mycobacterium mucogenicum group | - | - | 0.06 | - |

| Mycobacterium chelonae | - | - | 4 | - |

| Mycobacterium immunogenum | - | - | 4 | - |

Experimental Protocols

The in vitro susceptibility of NTM species to this compound is primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M24-A2[5][6][7].

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum:

-

NTM isolates are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) to obtain pure colonies.

-

A suspension of the mycobacterial colonies is prepared in sterile saline or broth containing a wetting agent (e.g., Tween 80) to disperse clumps.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB)[3][8]. For slowly growing mycobacteria, the broth is often supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC)[3].

-

The diluted drug solutions are dispensed into 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

The prepared mycobacterial inoculum is added to each well of the microtiter plates, including a growth control well (no drug) and a sterility control well (no inoculum).

-

The plates are sealed to prevent evaporation and incubated at the appropriate temperature (typically 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria)[7].

-

Incubation times vary depending on the growth rate of the NTM species, generally ranging from 3-5 days for rapid growers to 7-14 days or longer for slow growers[7].

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

-

Growth is assessed visually or with the aid of a reading mirror.

-

Determination of Minimum Bactericidal Concentration (MBC)

-

Following the determination of the MIC, an aliquot (typically 10 µL) is taken from each well showing no visible growth.

-

The aliquot is subcultured onto appropriate antibiotic-free agar plates.

-

The plates are incubated under the same conditions as the microdilution plates.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the MIC and MBC of this compound against NTM species.

Caption: Mechanism of action of this compound, targeting the ATPase site of the DNA gyrase B subunit.

References

- 1. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Activity of Benzimidazole (this compound) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibility Testing of a Novel Benzimidazole, this compound, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. uttyler.edu [uttyler.edu]

- 8. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conversion and Bioavailability of SPR720, a Prodrug of the Novel Antibacterial Agent SPR719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug SPR720 to its active moiety, SPR719, and the resulting bioavailability. The information is compiled from preclinical and clinical studies, offering valuable insights for researchers in the field of antibacterial drug development.

Introduction to SPR720 and this compound

SPR720 is an orally administered phosphate ester prodrug designed to deliver the active antibacterial agent, this compound.[1][2] this compound belongs to a novel class of aminobenzimidazole compounds that inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication.[2][3] This mechanism of action is distinct from that of fluoroquinolones, which target DNA gyrase A.[4] SPR720 is in development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2] The prodrug strategy is employed to improve the pharmaceutical properties of this compound for oral administration.

Conversion of SPR720 to this compound

SPR720 is a chemically stable phosphate ester prodrug that undergoes rapid and extensive conversion to the active moiety, this compound, in vivo.[1][2][3] This biotransformation is presumed to be mediated by alkaline phosphatases, which are ubiquitous in the body, particularly in the intestinal epithelium and blood. The conversion is so efficient that plasma concentrations of the prodrug SPR720 are typically low or undetectable following oral administration.[5]

Pharmacokinetics and Bioavailability of this compound Following Oral Administration of SPR720

The bioavailability of this compound following oral administration of SPR720 has been evaluated in Phase 1 clinical trials involving healthy volunteers. These studies have demonstrated that SPR720 provides good oral bioavailability of the active compound, this compound.

Plasma Pharmacokinetics of this compound

Single and multiple ascending dose studies have characterized the pharmacokinetic profile of this compound in plasma. The key parameters are summarized in the tables below.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Volunteers (Fasted)

| Dose of SPR720 | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 100 mg | - | - | 2.8 - 8.0 | 2.9 - 4.5 |

| 250 mg | - | - | 2.8 - 8.0 | 2.9 - 4.5 |

| 500 mg | - | - | 2.8 - 8.0 | 2.9 - 4.5 |

| 1000 mg | 5,110 | 30,600 | 4.0 | 2.9 |

| 1500 mg | - | - | 2.8 - 8.0 | 2.9 - 4.5 |

| 2000 mg | - | - | 2.8 - 8.0 | 2.9 - 4.5 |

| Data from a first-in-human, single- and multiple-ascending dose trial.[2][4] |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of this compound in Healthy Volunteers after 7 Days of Dosing

| Dose of SPR720 | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 1000 mg once daily | 4,187 (± 1,059) | 42,295 | 4.0 | ~5.0 |

| Data from a Phase 1 study in healthy volunteers.[4] |

Intrapulmonary Pharmacokinetics of this compound

Given that SPR720 is being developed for pulmonary infections, the concentration of the active moiety, this compound, in the lungs is a critical determinant of its potential efficacy. A study in healthy volunteers who received 1,000 mg of SPR720 daily for 7 days showed significant penetration of this compound into the pulmonary epithelial lining fluid (ELF) and alveolar macrophages (AM).[5][6]

Table 3: Mean this compound Concentrations and Ratios in Plasma, ELF, and AM after 7 Days of 1,000 mg Daily SPR720 Dosing

| Compartment | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | Ratio to Total Plasma (Cmax) | Ratio to Total Plasma (AUC0–24) | Ratio to Unbound Plasma (Cmax) | Ratio to Unbound Plasma (AUC0–24) |

| Total Plasma | 4,315 | 52,418 | 1.00 | 1.00 | - | - |

| ELF | 5,429 | 59,880 | 1.26 | 1.14 | 21.88 | 19.87 |

| AM | 13,033 | 128,105 | 3.02 | 2.44 | 52.53 | 42.50 |

| Data from a study in healthy volunteers.[6][7] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Humans

Study Design: A Phase 1, single-center, open-label study was conducted in healthy adult male and female volunteers.[4] Participants received a 1,000 mg dose of SPR720 (four 250 mg capsules) orally once daily for 7 days. Eligibility was determined through a screening evaluation within 21 days of the first dose.[4]

Blood Sample Collection: Blood samples for the determination of plasma this compound concentrations were collected at pre-dose on Day 6, and at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose on Day 7. A final blood sample was taken on Day 8, 24 hours after the last dose.[4]

Bronchoscopy and Bronchoalveolar Lavage (BAL): Each participant underwent a standardized bronchoscopy and BAL on Day 7 at one of five scheduled times (1.5, 4, 8, 12, or 24 hours) after the seventh dose of SPR720. A blood sample was collected during the procedure to determine plasma concentrations of this compound and urea for the calculation of ELF volume.[4]

Analytical Method for this compound Quantification: Concentrations of this compound in plasma were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[4]

-

Assay Range: 10 to 10,000 ng/mL

-

Intra-day Precision (%CV): 1.1% to 6.9%

-

Intra-day Accuracy (%RE): -2.3% to 12.7%

-

Inter-day Precision (%CV): 4.5% to 8.0%

-

Inter-day Accuracy (%RE): 1.8% to 4.8%

Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis was performed using Phoenix WinNonlin to determine parameters such as Cmax, Tmax, and AUC.[4]

Plasma Protein Binding Assay

The "gold standard" method for determining plasma protein binding is equilibrium dialysis.[8][9]

General Protocol:

-

A semi-permeable membrane with a specific molecular weight cut-off (e.g., 12-14 kDa) separates two chambers in a dialysis unit.[8]

-

One chamber is filled with human plasma spiked with a known concentration of the test compound (this compound). The other chamber contains a protein-free buffer solution.[8]

-

The unit is incubated at a physiological temperature (37°C) with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[10]

-

At equilibrium, samples are taken from both the plasma and buffer chambers.[8]

-

The concentration of the compound in both samples is determined by LC-MS/MS.[8][9]

-

The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Visualizations

Prodrug Conversion Pathway

Caption: Conversion of the prodrug SPR720 to the active drug this compound.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow for a clinical pharmacokinetic study of SPR720/SPR719.

Mechanism of Action of this compound

Caption: Simplified mechanism of action of this compound.

References

- 1. sperotherapeutics.com [sperotherapeutics.com]

- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spero Therapeutics Announces Presentation of this compound (Active Moiety of SPR720) In Vitro Data Demonstrating Low Propensity for the Development of Resistance at IDWeek 2024 - BioSpace [biospace.com]

- 4. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spero Therapeutics Announces Publication of SPR720 Phase 1 Lung Exposure Data in Antimicrobial Agents and Chemotherapy - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Binding of SPR719 to Mycobacterial Gyrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719, the active metabolite of the oral prodrug SPR720, is a novel aminobenzimidazole antibacterial agent with potent activity against a broad spectrum of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1][2] Its mechanism of action involves the specific inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, transcription, and repair.[3][4] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target, mycobacterial DNA gyrase, summarizing key quantitative data, detailing experimental methodologies, and visualizing the binding mechanism and associated experimental workflows.

Mechanism of Action: Targeting the Gyrase B Subunit

DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits, forming a GyrA2B2 heterotetramer.[5] The GyrA subunit is responsible for the cleavage and rejoining of DNA, a process targeted by fluoroquinolone antibiotics. In contrast, this compound targets the GyrB subunit, which houses the ATPase activity essential for the enzyme's function.[1][3] Specifically, this compound acts as a competitive inhibitor of ATP binding to the ATPase domain of GyrB, thereby preventing the conformational changes required for DNA supercoiling.[3][4] This distinct mechanism of action means there is no cross-resistance between this compound and fluoroquinolones.[5]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated through various in vitro assays, including determination of minimum inhibitory concentrations (MICs) against different mycobacterial species and half-maximal inhibitory concentrations (IC50) for gyrase inhibition.

| Parameter | Organism/Target | Value | Reference |

| MIC90 | M. avium complex | 2 µg/mL | [6] |

| MIC90 | M. abscessus | 4 µg/mL | [6] |

| MIC90 | M. kansasii | 0.125 µg/mL | [7] |

| IC50 | M. abscessus DNA gyrase | 1 µM | [8] |

| Spontaneous Resistance Frequency | M. avium | ~10⁻⁸ CFU | [9] |

| Spontaneous Resistance Frequency | M. abscessus | ~10⁻⁶ (efflux) & ~10⁻⁸ (gyrase) CFU | [9] |

Molecular Binding Interactions: A Computational Perspective

While a crystal structure of this compound in complex with mycobacterial gyrase is not yet publicly available, molecular dynamics (MD) simulations have provided significant insights into the binding thermodynamics and key molecular interactions.[5] These computational studies have elucidated the binding mode of this compound within the ATP-binding pocket of the GyrB subunit.

The primary driving forces for the binding of this compound to GyrB are electrostatic and van der Waals interactions.[5] The aminobenzimidazole core of this compound is predicted to form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Key interacting residues in M. tuberculosis GyrB identified through MD simulations include:

-

Asn52

-

Asp79

-

Arg82

-

Lys108

-

Tyr114

-

Arg141

These interactions stabilize the inhibitor within the ATP-binding pocket, preventing the binding of ATP and subsequent enzyme activity.[5]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds against DNA gyrase.

-

Objective: To measure the concentration of this compound required to inhibit the supercoiling of relaxed plasmid DNA by mycobacterial gyrase.

-

Methodology:

-

Recombinant M. abscessus DNA gyrase is purified.

-

Relaxed pBR322 plasmid DNA is used as the substrate.

-

The enzyme and substrate are incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the DNA topoisomers (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.

-

The intensity of the supercoiled DNA band is quantified to determine the IC50 value.[8]

-

In Vitro Selection of Resistant Mutants and Resistance Mapping

This experimental approach identifies the molecular target of a drug by selecting for and characterizing resistant mutants.

-

Objective: To determine the spontaneous frequency of resistance to this compound and identify the genetic basis of resistance.

-

Methodology:

-

A large population of mycobacterial cells (~10⁸-10⁹ CFU) is plated on Middlebrook 7H10 agar containing this compound at concentrations above the MIC (e.g., 2x, 4x, 8x MIC).[10]

-

Plates are incubated until resistant colonies appear.

-

The frequency of resistance is calculated by dividing the number of resistant colonies by the initial number of plated cells.

-

Genomic DNA is extracted from resistant isolates.

-

The gyrB gene is amplified by PCR and sequenced to identify mutations.

-

Whole-genome sequencing can also be employed to identify other potential resistance mechanisms.[10]

-

Mutations identified in the ATPase domain of GyrB in resistant strains provide strong evidence that this is the direct target of this compound.[1][10] For instance, mutations at Ile173Thr in M. avium and Thr169Asn in M. abscessus have been shown to confer resistance to this compound.[1][10]

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to model the physical movements of atoms and molecules.

-

Objective: To predict the binding mode and interaction energies of this compound with the mycobacterial GyrB subunit.

-

Methodology:

-

A homology model of the M. tuberculosis GyrB subunit is generated based on existing crystal structures.

-

This compound is docked into the ATP-binding site of the GyrB model using molecular docking software.

-

The resulting complex is placed in a simulated physiological environment (water, ions).

-

MD simulations are run for an extended period (e.g., nanoseconds) to observe the dynamic interactions between the ligand and the protein.

-

Binding free energies are calculated using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to quantify the strength of the interaction and identify key contributing residues.[5]

-

Visualizations

Signaling Pathway: Inhibition of DNA Gyrase Function

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Experimental Workflow: In Vitro Resistance Study

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

This compound represents a promising new class of antimycobacterial agents with a well-defined mechanism of action targeting the ATPase activity of DNA gyrase B. While the precise atomic-level interactions await confirmation by co-crystallography, computational modeling and resistance studies have provided a robust framework for understanding its binding to the active site. The quantitative data on its potent activity and the detailed experimental protocols for its characterization underscore its potential as a valuable component in the future treatment of mycobacterial infections. Further research, particularly structural biology studies, will undoubtedly provide even greater detail into the molecular intricacies of this promising drug-target interaction.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activity of Tricyclic Pyrrolopyrimidine Gyrase B Inhibitor against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Activity of Benzimidazole (this compound) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fortunejournals.com [fortunejournals.com]

An In-depth Technical Guide to the Intracellular Activity of SPR719 in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nontuberculous mycobacteria (NTM) present a significant and growing global health threat, largely due to their ability to survive and replicate within host macrophages, shielding them from many antibiotics. This technical guide provides a comprehensive overview of the intracellular activity of SPR719, the active moiety of the orally available prodrug SPR720, against these challenging pathogens. We consolidate key quantitative data on its intracellular concentration, in vitro potency, and methodologies from pivotal studies. This document details the mechanism of action, summarizes pharmacokinetic data within alveolar macrophages, and outlines the experimental protocols used to generate this critical information. The evidence strongly supports the potential of SPR720 as a valuable new oral agent for the treatment of NTM pulmonary disease.

Introduction: The Challenge of Intracellular NTM Infections

Nontuberculous mycobacterial pulmonary disease (NTM-PD) is increasing in prevalence worldwide.[1][2] The most common pathogens include the Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][3] A primary challenge in treating NTM infections is their intracellular nature. NTM are adept at surviving and replicating within host alveolar macrophages, which normally function to clear pathogens.[4] This intracellular residency provides a protective niche, rendering the bacteria less susceptible to the host immune system and many antimicrobial agents that penetrate host cells poorly.

SPR720 is a novel, orally bioavailable benzimidazole phosphate prodrug currently in clinical development for the treatment of NTM-PD.[5] Following oral administration, it is rapidly converted in vivo to its active form, this compound.[5][6] this compound exhibits potent activity against a broad range of clinically relevant NTM species, including strains resistant to current standard-of-care agents.[2][7] This guide focuses on the critical aspect of its pharmacology: the ability to reach and exert its effect on mycobacteria within macrophages.

Mechanism of Action of this compound

This compound employs a targeted mechanism of action that is novel among antibiotics used for NTM treatment. It specifically inhibits the essential ATPase activity of the DNA gyrase B subunit (GyrB) in mycobacteria.[8][9][10][11] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and repair. By binding to the ATPase domain of GyrB, this compound prevents the energy-dependent steps of the enzyme's catalytic cycle.[11][12] This inhibition leads to a disruption of DNA synthesis and ultimately, a bacteriostatic or bactericidal effect, depending on the bacterial species and drug concentration.[3][8][10] This target has no human homolog, suggesting a favorable safety profile.[2]

Quantitative Data: Intracellular Pharmacokinetics and In Vitro Activity

A key determinant of an antibiotic's success against intracellular pathogens is its ability to accumulate at the site of infection—within the host cell—at concentrations sufficient to inhibit or kill the bacteria. Clinical studies have demonstrated that this compound achieves high concentrations in alveolar macrophages (AM) and epithelial lining fluid (ELF).

Intrapulmonary Pharmacokinetics of this compound

Following oral administration of the prodrug SPR720, this compound concentrations were measured in plasma, ELF, and AM of healthy volunteers. The data reveal significant accumulation of the active drug in macrophages.[5][6] The ratios of AM to unbound plasma concentrations were notably high, indicating that this compound effectively concentrates in the key cellular compartment for NTM infections.[5][6]

Table 1: Mean Intrapulmonary Pharmacokinetic Parameters of this compound After 7 Days of Oral SPR720 (1,000 mg Daily) [5][6][13]

| Parameter | Plasma (Total) | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |

| Cmax (ng/mL) | 4,315 | 5,429 | 13,033 |

| AUC₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 |

| Ratio to Total Plasma (Cmax) | - | 1.26 | 3.02 |

| Ratio to Total Plasma (AUC₀₋₂₄) | - | 1.14 | 2.44 |

| Ratio to Unbound Plasma (Cmax) | - | 21.88 | 52.53 |

| Ratio to Unbound Plasma (AUC₀₋₂₄) | - | 19.87 | 42.50 |

In Vitro Susceptibility Data

The high intracellular concentrations of this compound are therapeutically relevant when compared to its potent in vitro activity against major NTM pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Studies consistently show that this compound has potent activity against MAC and M. abscessus, with MIC₉₀ values well below the concentrations achieved in alveolar macrophages.[1][2][8][14]

Table 2: Summary of In Vitro Activity (MIC) of this compound Against Key NTM Species

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| M. avium Complex (MAC) | 105 | ≤0.06 - 4 | 1 | 2 | [15] |

| M. avium Complex (MAC) | 28 | 0.25 - 2 | 1 | 2 | [3] |

| M. avium | 123 | 0.125 - 16 | 2 | 4 | [1] |

| M. intracellulare | 43 | 0.25 - 16 | 2 | 4 | [1] |

| M. abscessus complex | 53 | 0.12 - 8 | 2 | 2 | [7] |

| M. abscessus | 102 | 0.12 - 8 | 2 | 4 | [2] |

| M. kansasii | 39 | 0.031 - 16 | 0.125 | 0.25 | [1] |

| M. kansasii | 10 | 0.06 - 2 | 0.12 | 0.25 | [3] |

Note: MIC values can vary slightly between studies due to differences in isolate collections and testing methodologies.

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous experimental methodologies. The following sections detail the core protocols for assessing the intracellular concentration and in vitro activity of this compound.

Protocol for Determination of Intrapulmonary Pharmacokinetics

This protocol describes the clinical study methodology used to determine the concentrations of this compound in alveolar macrophages and epithelial lining fluid.[5][6][13]

-

Subject Dosing: Healthy adult volunteers receive a daily oral dose of SPR720 (e.g., 1,000 mg) for seven consecutive days to achieve steady-state drug concentrations.

-

Sample Collection: On Day 7, subjects undergo bronchoscopy with bronchoalveolar lavage (BAL) at a predetermined time point post-dose. Serial blood samples are collected over a 24-hour period to determine plasma pharmacokinetics.

-

BAL Processing:

-

The collected BAL fluid is placed on ice and centrifuged to separate the supernatant from the cell pellet (containing alveolar macrophages).

-

The supernatant is reserved for analysis of this compound and urea concentrations.

-

-

Macrophage Lysis: The cell pellet is resuspended and an aliquot is used for cell counting (to determine the number of macrophages). The remaining cells are lysed to release the intracellular contents, including this compound.

-

Concentration Analysis: The concentrations of this compound in plasma, BAL supernatant, and cell lysate are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Urea concentrations in plasma and BAL supernatant are also measured.

-

Calculations:

-

ELF Concentration: The concentration of this compound in ELF is calculated based on the dilution of ELF by the BAL fluid, using urea as an endogenous marker. The formula is: C_ELF = C_BAL_supernatant * (Urea_plasma / Urea_BAL_supernatant).[13]

-

AM Concentration: The intracellular concentration in alveolar macrophages is calculated by dividing the mass of this compound measured in the cell lysate by the total volume of the counted macrophages. A mean macrophage cell volume (e.g., 2.42 µL/10⁶ cells) is used for this calculation.[13]

-

Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.[1][3][15]

-

Inoculum Preparation: NTM isolates are grown on appropriate agar. A suspension of the bacteria is prepared in sterile saline or broth and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium. For rapidly growing mycobacteria (M. abscessus), cation-adjusted Mueller-Hinton broth (CAMHB) is used. For slowly growing mycobacteria (MAC), CAMHB is supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).[1][15]

-

Inoculation: The diluted bacterial suspension is inoculated into each well of the microtiter plate containing the drug dilutions.

-

Incubation: Plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 35-37°C for MAC) for a specified period (3-5 days for rapid growers, 7-14 days for slow growers).

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot is taken from all clear wells (at and above the MIC) and plated onto antibiotic-free agar. After further incubation, the MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum count.[1][3]

Conclusion

The successful treatment of intracellular pathogens like NTM hinges on the ability of an antibiotic to penetrate host cells and accumulate at concentrations exceeding the MIC for the target organism. The data for this compound are highly encouraging in this regard. Pharmacokinetic studies confirm that following oral administration of its prodrug SPR720, this compound achieves concentrations in alveolar macrophages that are substantially higher than in plasma.[5][6] These intracellular concentrations are well above the MIC₉₀ values for the most prevalent NTM pathogens, including Mycobacterium avium complex and M. abscessus.[2][14] This robust intracellular penetration, combined with a novel mechanism of action and potent in vitro activity, establishes a strong foundation for the continued clinical development of SPR720 as a critical new oral therapy for NTM pulmonary disease.

References

- 1. In Vitro Activity of Benzimidazole (this compound) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 1274. Evaluating the Activity of this compound, a Novel Aminobenzimidazole, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing macrophages to combat intracellular bacteria [the-innovation.org]

- 5. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibility Testing of a Novel Benzimidazole, this compound, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. journals.asm.org [journals.asm.org]

- 11. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of SPR719 for Mycobacterium abscessus

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium (NTM), is an emerging pathogen responsible for a wide range of infections, particularly pulmonary and skin and soft tissue infections. Treatment of M. abscessus infections is challenging due to its intrinsic resistance to many standard antibiotics. SPR719 is a novel benzimidazole antibiotic that represents the active moiety of the orally available prodrug SPR720.[1][2] It exhibits a unique mechanism of action by targeting the ATPase activity of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication.[3][4][5] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[5][6] Given the urgent need for new therapeutic options against M. abscessus, this document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates of M. abscessus.

Data Presentation

The in vitro activity of this compound against M. abscessus has been evaluated in several studies. The following table summarizes the reported MIC values.

| Study | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Brown-Elliott et al. (2018)[2][7] | 53 | 0.02 - 8 | 2 | - | The study included all three subspecies of the M. abscessus complex (abscessus, massiliense, and the hybrid subspecies), and the MIC₅₀ was consistent across them.[2][7] |

| Pennings et al. (2021)[1][8] | Not specified | - | - | 8 | This study reported a modest activity of this compound against M. abscessus isolates.[1][8] |

| Kim et al. (2023)[9][10] | 65 | 0.125 - 8 | - | 4 | In this study, the MIC of this compound was ≤2 µg/mL in 72% of clinical M. abscessus isolates.[9] The study also investigated clarithromycin-resistant strains and found comparable MICs.[9][10] |

| Anonymous Source[9] | Multiple | 0.062 - 4 | - | 4 | This source also notes that for 85% of clinical isolates of clarithromycin-resistant M. abscessus, the MIC of this compound was ≤2 µg/mL.[9] |

Experimental Protocols

The determination of the MIC of this compound for M. abscessus is performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[2][7][11]

Materials

-

This compound analytical powder

-

M. abscessus clinical isolates

-

Sterile 96-well microtiter plates[11]

-

Sterile demineralized water

-

Dimethyl sulfoxide (DMSO) (for stock solution preparation, if necessary)

-

Incubator (30-35°C)[12]

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Adhesive plate seals[12]

-

Control strains (e.g., M. abscessus ATCC 19977)[9]

Protocol

1. Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO or sterile demineralized water) to prepare a high-concentration stock solution.

-

Further dilute the stock solution in CAMHB to create a working solution at a concentration that is a multiple of the highest concentration to be tested.

2. Inoculum Preparation:

-

Culture M. abscessus isolates on appropriate solid media to obtain isolated colonies.[13]

-

From a fresh culture, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Plate Preparation:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation:

-

Add 100 µL of the prepared M. abscessus inoculum to each well (except the sterility control well), bringing the final volume in each well to 200 µL.

5. Incubation:

-

Seal the microtiter plates with an adhesive seal to prevent evaporation.[12]

-

Incubate the plates at 30-35°C.[12]

-

Read the plates after 3 to 5 days of incubation, or until sufficient growth is observed in the growth control well.[14] For detecting inducible resistance to other drugs like clarithromycin, incubation can be extended up to 14 days.[11][15][16]

6. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[17] Growth can be assessed visually as turbidity or a bacterial pellet at the bottom of the well.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound targeting the GyrB subunit of DNA gyrase.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Resistance against DNA Gyrase Inhibitor this compound in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Susceptibility Testing of a Novel Benzimidazole, this compound, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Benzimidazole (this compound) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trekds.com [trekds.com]

- 13. Slowly Growing Broth Microdilution MIC Panels for Non-tuberculous Mycobacteria (NTM) - Guide to Services - CNPHI [cnphi.canada.ca]

- 14. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Hollow-Fiber Infection Model for SPR719 Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacodynamics of SPR719 against Mycobacterium avium complex (MAC).

Introduction

SPR720 is a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, this compound.[1] this compound is a novel benzimidazole antibiotic that targets the ATPase activity of DNA gyrase B in mycobacteria, a mechanism distinct from that of fluoroquinolones.[2][3][4] It has demonstrated potent in vitro activity against a range of clinically relevant non-tuberculous mycobacteria (NTM), including MAC and Mycobacterium abscessus.[2][5] The hollow-fiber infection model is a dynamic in vitro system that allows for the simulation of human pharmacokinetics, providing a valuable tool to study the time-course of antimicrobial activity and the emergence of resistance. This model is particularly useful for optimizing dosing regimens of new antimicrobial agents like this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound relevant to its evaluation in a hollow-fiber infection model against MAC.

Table 1: In Vitro Activity of this compound against Mycobacterium avium complex (MAC)

| Parameter | Value (mg/L) | Reference |

| MIC₅₀ | ≤2 | [2] |

| MIC₉₀ | 2 | [2][5] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (1,000 mg Oral SPR720 Once Daily for 7 Days)

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) | Reference |

| Cmax (ng/mL) | 4,315 | 5,429 | 13,033 | [1] |

| AUC₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 | [1] |

| Mean Half-life (t₁/₂) | ~5 hours | - | - | [1] |

Table 3: Pharmacodynamic Targets for this compound against Intracellular MAC in the Hollow-Fiber System Model

| Parameter | AUC₀₋₂₄/MIC Ratio | Outcome | Reference |

| Bacterial Killing | 2.0 | 1.0 log₁₀ CFU/mL reduction | [6] |

| Resistance Suppression | 11 | Suppression of acquired resistance | [6] |

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound in Mycobacterium.

Experimental Protocols

This section provides a detailed methodology for conducting a hollow-fiber infection model experiment to evaluate the pharmacodynamics of this compound against Mycobacterium avium complex.

Materials

-

Hollow-fiber cartridges (e.g., FiberCell Systems)

-

Peristaltic pump

-

Central reservoir

-

Diluent reservoir (culture medium)

-

Waste reservoir

-

Computerized syringe pump

-

Mycobacterium avium complex (MAC) strain (e.g., ATCC 700898)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Middlebrook 7H10 agar

-

THP-1 human monocytic cell line (ATCC TIB-202)

-

RPMI 1640 medium with 10% fetal bovine serum (FBS)

-

This compound analytical standard

-

Phosphate-buffered saline (PBS)

-

Sterile water for lysis of macrophages

Experimental Workflow Diagram

References

- 1. Intrapulmonary pharmacokinetics of this compound following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithnj.com [researchwithnj.com]

- 4. journals.asm.org [journals.asm.org]

- 5. The Benzimidazole this compound Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Culturing Nontuberculous Mycobacteria (NTM) in SPR719 Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Nontuberculous Mycobacteria (NTM) and the determination of susceptibility to SPR719, a novel aminobenzimidazole antibiotic. The methodologies outlined are essential for researchers studying resistance mechanisms and for professionals involved in the development of new anti-NTM therapeutics.

Introduction to NTM and this compound

Nontuberculous mycobacteria are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, with pulmonary disease being the most common manifestation.[1][2] Treatment of NTM infections is often challenging due to the intrinsic resistance of many species to standard antibiotics.[2] NTM are generally classified into two main groups based on their growth rate on solid media: slow-growing NTM, which take more than seven days to form visible colonies, and rapid-growing NTM, which form colonies in seven days or less.[1][2]

This compound is an inhibitor of the bacterial DNA gyrase B (GyrB) subunit's ATPase activity.[3] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[3] this compound has demonstrated potent in vitro activity against a range of clinically significant NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4]

Understanding the mechanisms of resistance to new drug candidates like this compound is a critical component of their preclinical and clinical development.[5] Resistance to this compound in NTM has been associated with two primary mechanisms:

-

Target-based resistance: Low-frequency missense mutations in the ATPase domain of the GyrB subunit can confer resistance.[5][6]

-

Efflux-mediated resistance: In M. abscessus, high-frequency resistance has been linked to frameshift mutations in a transcriptional repressor (MAB_4384), leading to the upregulation of the MmpS5/MmpL5 efflux pump system.[5][6]

These application notes provide the necessary protocols to culture NTM and assess their susceptibility to this compound, enabling the study of these resistance mechanisms.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against key NTM species and the minimum inhibitory concentrations (MICs) for resistant mutants. This data is compiled from published studies and serves as a reference for expected outcomes.

Table 1: In Vitro Activity of this compound Against Clinical NTM Isolates

| NTM Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| M. avium complex (MAC) | 325 | 0.002 - 4 | 0.5 | 1 |

| M. abscessus | 325 | 0.03 - 8 | 1 | 4 |

| M. kansasii | 325 | 0.008 - 0.5 | 0.06 | 0.125 |

| M. fortuitum | 325 | 0.015 - 1 | 0.125 | 0.5 |

Data compiled from multiple sources demonstrating the potent in vitro activity of this compound against a range of NTM species.[3][7]

Table 2: this compound MICs for Spontaneous Resistant Mutants of M. avium and M. abscessus